3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Conformational analysis Medicinal chemistry Structure–activity relationships

3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS: 1094255-98-7) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a 4-bromobenzyl group at the 3‑position and a chloromethyl group at the 5‑position. Its molecular formula is C₁₀H₈BrClN₂O (MW 287.54 g·mol⁻¹), and its computed XLogP3 is 3.2 with a topological polar surface area (TPSA) of 38.9 Ų.

Molecular Formula C10H8BrClN2O
Molecular Weight 287.54 g/mol
CAS No. 1094255-98-7
Cat. No. B1521610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
CAS1094255-98-7
Molecular FormulaC10H8BrClN2O
Molecular Weight287.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NOC(=N2)CCl)Br
InChIInChI=1S/C10H8BrClN2O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2
InChIKeyPTQMLDMLSLOTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1094255-98-7): Sourcing, Identity, and Core Physicochemical Profile


3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS: 1094255-98-7) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a 4-bromobenzyl group at the 3‑position and a chloromethyl group at the 5‑position . Its molecular formula is C₁₀H₈BrClN₂O (MW 287.54 g·mol⁻¹), and its computed XLogP3 is 3.2 with a topological polar surface area (TPSA) of 38.9 Ų . The compound is supplied as a research‑grade building block at purities typically ranging from 95% to 98% . The presence of both a benzylic bromine (suitable for cross‑coupling) and a reactive chloromethyl handle makes it a versatile intermediate in medicinal‑chemistry library synthesis and agrochemical discovery programs.

Why 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole Cannot Be Replaced by Common In‑Class Oxadiazole Analogs


1,2,4‑Oxadiazoles bearing a chloromethyl group at the 5‑position and a substituted benzyl at the 3‑position constitute a densely functionalized scaffold in which even minor structural alterations—regioisomeric exchange of substituents, removal of the benzylic methylene spacer, or replacement of the bromine atom with hydrogen or nitro—profoundly change the compound's reactivity, physicochemical profile, and its utility as a synthetic building block [1]. The 4‑bromobenzyl motif in the target compound provides a heavy‑atom handle for palladium‑catalysed cross‑coupling (e.g., Suzuki–Miyaura) that is absent in the unsubstituted benzyl analog (CAS 51802‑77‑8) and operates via orthogonal reactivity compared to the nitro‑substituted analog (CAS 54042‑98‑7) . Furthermore, the methylene linker between the oxadiazole ring and the aryl group introduces an additional degree of conformational freedom (three rotatable bonds versus two in the directly‑attached 3‑(4‑bromophenyl) regioisomer, CAS 110704‑42‑2), which can influence molecular recognition events in target‑based screening campaigns [2]. These structural distinctions mean that generic in‑class substitution is scientifically unsound when the research objective requires a specific electronic distribution, a latent synthetic handle, or a defined three‑dimensional presentation of pharmacophoric elements.

Quantitative Differentiation Evidence: 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole Versus Closest Analogs


Increased Conformational Flexibility Compared to the Directly‑Attached 3‑(4‑Bromophenyl) Analog (CAS 110704‑42‑2)

The target compound possesses a methylene (benzyl) spacer between the oxadiazole ring and the 4‑bromophenyl group, resulting in three rotatable bonds, whereas the directly‑attached analog 3‑(4‑bromophenyl)-5‑(chloromethyl)-1,2,4‑oxadiazole (CAS 110704‑42‑2) has only two rotatable bonds [1]. This additional degree of conformational freedom allows the bromophenyl ring to sample a wider range of spatial orientations relative to the oxadiazole core, which is critical in target‑based screening where the optimal presentation of the halogen atom for halogen‑bonding or steric interactions can determine binding potency.

Conformational analysis Medicinal chemistry Structure–activity relationships

Higher Lipophilicity (XLogP3) Than the Unsubstituted Benzyl Analog (CAS 51802‑77‑8) and the Nitro Analog (CAS 54042‑98‑7)

The computed XLogP3 of 3-[(4-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is 3.2 . By contrast, the unsubstituted 3‑benzyl‑5‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 51802‑77‑8) has a lower molecular weight (208.64 g·mol⁻¹) and is expected to have a significantly lower logP (estimated ~2.0 based on the absence of the bromine atom and reduced heavy‑atom count), while the nitro analog (CAS 54042‑98‑7, MW 253.64) has a polar nitro group that reduces logP further . The bromine atom in the target compound contributes approximately +0.7 to +1.0 logP units compared to the unsubstituted benzyl analog, a difference that can substantially alter membrane permeability, plasma protein binding, and pharmacokinetic behaviour of derived lead compounds.

Lipophilicity Drug-likeness Permeability

Orthogonal Synthetic Handle: Bromine‑Enabled Cross‑Coupling Versus Unsubstituted and Nitro Analogs

The 4‑bromine atom on the benzyl ring serves as a versatile handle for palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling late‑stage diversification of the scaffold [1]. This capability is absent in the unsubstituted 3‑benzyl‑5‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 51802‑77‑8), which lacks a halogen on the phenyl ring, and in the nitro analog (CAS 54042‑98‑7), whose nitro group is not amenable to oxidative addition by Pd(0) under standard coupling conditions. The bromine atom can also serve as a heavy‑atom marker for X‑ray crystallography, facilitating co‑crystallisation studies and binding‑mode elucidation .

Synthetic chemistry Cross-coupling Library synthesis

Regioisomeric Differentiation: 3‑(4‑Bromobenzyl)‑5‑(chloromethyl) Versus 5‑(4‑Bromobenzyl)‑3‑(chloromethyl) (CAS 1152504‑39‑6)

In the target compound, the chloromethyl group is attached at the 5‑position of the 1,2,4‑oxadiazole ring, while the 4‑bromobenzyl group occupies the 3‑position. In the regioisomer (CAS 1152504‑39‑6), this substitution pattern is reversed . The electronic environment of the chloromethyl group differs between the two regioisomers: when positioned at C5, the chloromethyl is adjacent to the endocyclic oxygen atom and the electron‑deficient C5 of the oxadiazole ring, which increases the electrophilicity of the chloromethyl carbon toward nucleophilic displacement compared to when it is at C3 [1]. This translates into faster reaction rates in nucleophilic substitution reactions—a critical factor in parallel synthesis and library production where reaction kinetics directly impact throughput and yield consistency.

Regioisomerism Reactivity Electrophilicity

Availability at Higher Nominal Purity (≥98%) from ISO‑Certified Suppliers Compared to the 3‑Benzyl Analog

The target compound is commercially available at a purity specification of NLT 98% from ISO‑certified suppliers (MolCore) , whereas the unsubstituted 3‑benzyl analog (CAS 51802‑77‑8) is typically offered at 95% (AKSci) or 97% (Thermo Scientific) [1]. For the regioisomer (CAS 1152504‑39‑6), the highest publicly listed purity is 95% . Higher initial purity reduces the burden of pre‑reaction purification (e.g., column chromatography or recrystallisation) and minimises side‑product formation in subsequent transformations, which is especially important in multi‑step synthetic sequences where impurity carry‑through can drastically reduce overall yields.

Purity Quality assurance Procurement

Defined Application Scenarios for 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling

The 4‑bromine atom on the benzyl ring provides a robust handle for palladium‑catalysed cross‑coupling, enabling late‑stage introduction of aryl, heteroaryl, alkenyl, or alkynyl groups [1]. This is not feasible with the unsubstituted benzyl analog (CAS 51802‑77‑8) or the nitro analog (CAS 54042‑98‑7), making the target compound the preferred scaffold for library‑based SAR exploration where diverse C–C bond formation is required after oxadiazole ring assembly.

Fragment‑Based Drug Discovery (FBDD) and Biophysical Screening Requiring Heavy‑Atom Anomalous Scattering for X‑ray Crystallography

The bromine atom serves as an intrinsic anomalous scatterer for X‑ray crystallographic phasing, facilitating unambiguous determination of binding poses in protein–ligand co‑crystal structures . This capability is absent in the unsubstituted benzyl and nitro analogs, making the brominated compound a strategic choice for structural biology groups employing crystallographic fragment screening.

Nucleophilic Displacement Chemistry Where Enhanced Chloromethyl Electrophilicity Accelerates Reaction Rates

The 5‑chloromethyl substitution pattern places the leaving group at the electronically activated position adjacent to the endocyclic oxygen of the oxadiazole ring, resulting in faster nucleophilic displacement kinetics compared to the 3‑chloromethyl regioisomer (CAS 1152504‑39‑6) [2]. This advantage is particularly relevant in parallel synthesis workflows where shorter reaction times directly increase throughput and reduce thermal degradation of sensitive intermediates.

Lead Optimisation Campaigns Targeting Intracellular or CNS‑Penetrant Molecules Where Lipophilicity Tuning Is Critical

With a computed XLogP3 of 3.2, the target compound occupies a lipophilicity range that is approximately 1.2 logP units higher than the unsubstituted benzyl analog (estimated XLogP3 ~2.0) . This difference can translate into measurable improvements in passive membrane permeability and blood–brain barrier penetration for derived lead series, making the brominated analog the appropriate starting point when higher logP is a desired design parameter.

Quote Request

Request a Quote for 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.